![molecular formula C20H17N5O3S B6489302 methyl 4-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate CAS No. 1189949-86-7](/img/structure/B6489302.png)
methyl 4-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate
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Overview
Description
This compound is also known as methyl 2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetate . It has a CAS Number of 303997-28-6 and a molecular weight of 288.33 .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . An oxidative [4 + 1] annulation used to prepare 1,2,4-triazolo [4,3- a ]pyridines in the presence of I2–DMSO has also been described .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using DFT calculations at the B3LYP/6-311G (2 d, p) level of theory . Crystallographic studies of related compounds have provided detailed information about their structure .Chemical Reactions Analysis
The chemical reactions of similar compounds involve intercalation with DNA . Some compounds exhibit good DNA-binding affinities . The oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes has also been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 288.33 and a calculated density of 1.375 g/cm3 .Scientific Research Applications
- Methyl 4-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate has been investigated for its antibacterial properties. Researchers explore its potential to inhibit bacterial growth, particularly against multidrug-resistant strains .
- In the realm of plant health, this compound has been evaluated for its antifungal and anti-oomycete activities. It may serve as a promising fungicide or oomycete control agent .
- The synthesis of methyl 4-oxo-4H-pyrimido[2′,1′:5,1][1,2,4]triazolo[4,3-a]quinoxaline-2-carboxylate, a derivative of our compound, has been explored for its antiviral potential. Understanding its effects on viral replication and entry mechanisms is crucial .
- Researchers have investigated the antioxidant activity of similar triazole derivatives. Methyl 4-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate may exhibit free radical scavenging abilities, contributing to cellular protection .
- The compound’s structure suggests possible anti-inflammatory and analgesic properties. Studies explore its impact on inflammatory pathways and pain modulation .
- Triazole derivatives, including our compound, have been investigated for their antidiabetic effects. Researchers examine their influence on glucose metabolism and insulin sensitivity .
Antibacterial Activity
Antifungal and Anti-Oomycete Properties
Antiviral Applications
Antioxidant Properties
Anti-Inflammatory and Analgesic Effects
Antidiabetic Potential
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents .
Mode of Action
It is known that [1,2,4]triazolo[4,3-a]quinoxaline derivatives interact with their targets through aromatic nucleophilic substitution . The compound’s interaction with its targets and any resulting changes would need further investigation.
Biochemical Pathways
Compounds with similar structures have been shown to exhibit antibacterial and/or antifungal activities , suggesting that they may affect pathways related to these biological processes.
Pharmacokinetics
A compound with a similar structure showed increased alk5 inhibitory activity, kinase selectivity, and oral bioavailability , suggesting that this compound may have similar properties.
Result of Action
Compounds with similar structures have been shown to exhibit cytotoxicity at certain concentrations , suggesting that this compound may have similar effects.
Future Directions
Future research could focus on further exploration of [1,2,4]triazolo [4,3- a ]quinoxaline as antimicrobial agents . The presence of a piperazine subunit or its isosteres could enhance the antimicrobial activity of the fused triazoles ring systems . Additionally, the incorporation of different [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]-triazolo [4,3- a ]quinoxaline ring could be investigated .
properties
IUPAC Name |
methyl 4-[[2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-12-23-24-18-19(22-15-5-3-4-6-16(15)25(12)18)29-11-17(26)21-14-9-7-13(8-10-14)20(27)28-2/h3-10H,11H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJSKICDFFPLRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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